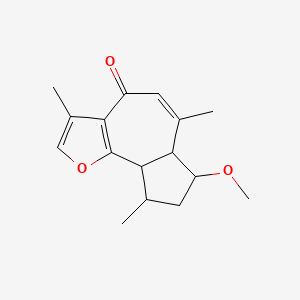

2-Methoxyfuranoguaia-9-ene-8-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H20O3 |

|---|---|

Molecular Weight |

260.33 g/mol |

IUPAC Name |

7-methoxy-3,6,9-trimethyl-7,8,9,9a-tetrahydro-6aH-azuleno[4,5-b]furan-4-one |

InChI |

InChI=1S/C16H20O3/c1-8-5-11(17)13-10(3)7-19-16(13)15-9(2)6-12(18-4)14(8)15/h5,7,9,12,14-15H,6H2,1-4H3 |

InChI Key |

CRFQMYMTPWUTGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C2C1C3=C(C(=CO3)C)C(=O)C=C2C)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Furanosesquiterpenoid "2-Methoxyfuranoguaia-9-ene-8-one" from Commiphora molmol: A Technical Guide for Researchers

An In-Depth Review of its Natural Occurrence, Isolation, and Biological Activities

Abstract

This technical guide provides a comprehensive overview of the furanosesquiterpenoid "2-Methoxyfuranoguaia-9-ene-8-one," a bioactive compound found in the oleo-gum resin of Commiphora molmol (myrrh). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's natural occurrence, isolation, and characterized biological activities. The guide includes quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to facilitate further research and development.

Introduction

Commiphora molmol Engl., also known as Commiphora myrrha, is a tree in the Burseraceae family, famous for producing the oleo-gum resin known as myrrh.[1] This resin has been used for centuries in traditional medicine for its diverse therapeutic properties, including analgesic, anti-inflammatory, antimicrobial, and cytotoxic effects.[2] The bioactivity of myrrh is attributed to its complex chemical composition, which is rich in terpenoids, particularly furanosesquiterpenoids.[3] Among these, "this compound," also identified as myrrhterpenoid O, has been isolated and shown to be a constituent of fractions with notable biological activity.[4][5] This guide focuses on the scientific and technical details surrounding this specific compound.

Natural Occurrence and Quantification

"this compound" is a naturally occurring furanosesquiterpenoid found in the oleo-gum resin of Commiphora molmol. While specific quantitative data for this compound is not extensively documented, studies on related furanosesquiterpenoids provide an indication of their abundance in the resin.

Table 1: Quantitative Analysis of Furanosesquiterpenoids in Commiphora myrrha Resin

| Compound | Extraction Method | Concentration (mg/g of resin) | Analytical Method | Reference |

| 2-methoxyfuranodiene | Matrix Solid-Phase Dispersion | Not specified, but yields were higher than other methods | HPLC | [6] |

| 2-acetoxyfuranodiene | Matrix Solid-Phase Dispersion | Not specified, but yields were higher than other methods | HPLC | [6] |

| Furanodiene-6-one and methoxyfuranoguaia-9-ene-8-one | Hexane (B92381) extraction followed by column chromatography | Not specified (approximately equivalent amounts in the fraction) | Mass Spectrometry and 1H-NMR | [4] |

Physicochemical Properties and Characterization

The definitive identification of "this compound" has been clarified, with recent literature suggesting that the compound previously reported is likely myrrhterpenoid O.[5] The structural elucidation was performed using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Table 2: NMR Spectroscopic Data for Myrrhterpenoid O (likely "this compound")

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| Guaiane Skeleton | ||

| 1 | 73.9 | 4.33 (dd) |

| 2 | Not Reported | Not Reported |

| 3 | 34.0 | 1.28 (m), 2.28 (m) |

| 4 | 22.7 | 2.08 (m) |

| 5 | 36.2 | 2.24 (m), 2.72 (ddd) |

| 6 | 134.8 | |

| 7 | 123.3 | |

| 8 | 152.6 | |

| 9 | 110.7 | 6.84 (s) |

| 10 | 140.1 | |

| 11 | 38.2 | 3.64 (m) |

| 12 | 178.6 | |

| 13 | 15.4 | 1.55 (d) |

| 14 | 19.3 | 2.37 (s) |

| 15 | 22.1 | 1.13 (d) |

| Methoxy Group | ||

| 1' | 56.2 | 3.44 (s) |

Note: Data extracted from the publication by Gebremedhin et al. (2022).[5] The original publication should be consulted for complete and detailed spectroscopic data.

Experimental Protocols

This section provides detailed methodologies for the isolation of furanosesquiterpenoids from Commiphora molmol and for the assessment of their key biological activities.

Isolation of Furanosesquiterpenoids

The following protocol is a general procedure for the isolation of furanosesquiterpenoids from Commiphora myrrha resin, which can be adapted for the specific isolation of "this compound".[5]

Diagram 1: General Workflow for Isolation of Furanosesquiterpenoids

Caption: Workflow for isolating furanosesquiterpenoids.

Methodology:

-

Extraction: The dried and powdered oleo-gum resin of Commiphora molmol is extracted with a non-polar solvent such as hexane or dichloromethane (B109758) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds of interest are pooled.

-

Preparative High-Performance Liquid Chromatography (HPLC): The pooled fractions are further purified by preparative HPLC using a suitable column (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water) to isolate the pure "this compound".

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry.

Antibacterial and Antifungal Activity Assays

The antimicrobial properties of the compound can be assessed using the following standard protocols.

Diagram 2: Workflow for Antimicrobial Activity Testing

Caption: Workflow for MIC and MBC/MFC determination.

Methodology:

-

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

-

Prepare a stock solution of the purified compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Prepare a standardized inoculum of the test microorganism.

-

Add the microbial inoculum to each well.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

-

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):

-

Following the MIC determination, take an aliquot from the wells showing no visible growth.

-

Spread the aliquot onto an appropriate agar medium.

-

Incubate the plates under suitable conditions.

-

The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

-

Local Anesthetic Activity Assay

The local anesthetic potential of "this compound" can be evaluated using the following in vivo model.

Methodology: Rabbit Corneal Anesthesia Model

-

Animal Model: Healthy adult rabbits are used for this assay.

-

Procedure:

-

A baseline corneal reflex is established by gently touching the cornea with a fine hair or cotton swab and observing the blinking response.

-

A solution of the test compound at various concentrations is instilled into the conjunctival sac of one eye. The contralateral eye receives the vehicle and serves as a control.

-

The corneal reflex is tested at regular intervals (e.g., every 5 minutes) after the instillation of the test compound.

-

The onset of anesthesia is the time taken for the corneal reflex to be lost.

-

The duration of anesthesia is the time from the onset of anesthesia until the corneal reflex returns to normal.

-

The activity can be compared to a standard local anesthetic agent like lidocaine.

-

Biological Activities and Potential Mechanisms of Action

Fractions of Commiphora molmol containing "this compound" have demonstrated antibacterial, antifungal, and local anesthetic properties.[4] While the specific mechanisms of this compound are not fully elucidated, research on related furanosesquiterpenoids and Commiphora extracts provides insights into its potential modes of action.

Antimicrobial Activity

The antibacterial mechanism of furanosesquiterpenoids from Commiphora myrrha has been suggested to involve the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[6]

Diagram 3: Proposed Antibacterial Mechanism of Action

Caption: Proposed inhibition of DNA gyrase by the compound.

Analgesic and Anti-inflammatory Activities

Certain furanosesquiterpenoids from myrrh have been shown to possess analgesic properties by interacting with central opioid receptors. Furthermore, extracts of Commiphora molmol have been demonstrated to exert anti-inflammatory effects by modulating key signaling pathways.

Diagram 4: Potential Anti-inflammatory and Analgesic Signaling Pathways

Caption: Potential signaling pathways modulated by furanosesquiterpenoids.

The anti-inflammatory effects of Commiphora molmol extracts have been linked to the upregulation of the Nrf2/ARE/HO-1 pathway, which plays a crucial role in the antioxidant defense system, and the modulation of the glutamate-nitric oxide-cGMP pathway.[1] These mechanisms contribute to the reduction of oxidative stress and inflammation.

Conclusion and Future Directions

"this compound" from Commiphora molmol represents a promising natural product with a range of biological activities that warrant further investigation for potential therapeutic applications. This technical guide provides a foundation for researchers by consolidating the current knowledge on its occurrence, isolation, and bioactivities.

Future research should focus on:

-

Quantitative Analysis: Developing and validating analytical methods for the precise quantification of "this compound" in Commiphora molmol resin and its extracts.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by the purified compound to better understand its antibacterial, antifungal, and local anesthetic effects.

-

In Vivo Efficacy and Safety: Conducting comprehensive in vivo studies to evaluate the therapeutic efficacy and safety profile of the isolated compound for various potential applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of "this compound" to identify key structural features responsible for its biological activities and to potentially develop more potent and selective derivatives.

By addressing these research gaps, the full therapeutic potential of this interesting furanosesquiterpenoid from myrrh can be explored and potentially translated into novel drug candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. Opioid Analgesics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. In vivo assessment of percutaneous local anaesthetic preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Could Mycolactone Inspire New Potent Analgesics? Perspectives and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulforaphane Inhibits TNF-α-Induced Adhesion Molecule Expression Through the Rho A/ROCK/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review of Anti-inflammatory Terpenoids from the Incense Gum Resins Frankincense and Myrrh [jstage.jst.go.jp]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxyfuranoguaia-9-ene-8-one (Myrrhterpenoid O)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties, isolation, and biological context of the natural product historically known as "2-Methoxyfuranoguaia-9-ene-8-one." It is critical to note that recent scientific literature indicates a structural revision for this compound, which is now correctly identified as myrrhterpenoid O .[1][2][3] This guide will address both the historical and current understanding of this sesquiterpenoid, a constituent of the oleo-gum resin of Commiphora species, commonly known as myrrh. Myrrh has a long history of use in traditional medicine, and its chemical constituents, including a variety of terpenoids, are of significant interest for their potential pharmacological activities.[2][3]

Physicochemical Properties

Quantitative experimental data for pure myrrhterpenoid O remains limited in publicly accessible literature. The information available is a combination of computed data for the historical structure and some reported properties for the corrected structure.

Computed Physicochemical Properties of "this compound"

The following table summarizes the computed physicochemical properties for the structure historically assigned as "this compound," as available in public databases. It is important to reiterate that this data pertains to a structure that has since been revised.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₀O₃ | PubChem |

| Molecular Weight | 260.33 g/mol | PubChem |

| XLogP3-AA | 2.3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 260.14124450 g/mol | PubChem |

| Topological Polar Surface Area | 39.4 Ų | PubChem |

| Heavy Atom Count | 19 | PubChem |

Source: PubChem. It is important to note that these are computationally generated values and may not reflect experimental findings.

Reported Properties of Myrrhterpenoid O

Myrrhterpenoid O is the currently accepted structure for the compound previously identified as this compound.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₀O₃ | MedChemExpress[4] |

| Molecular Weight | 260.33 g/mol | MedChemExpress[4] |

| Appearance | Yellow oil (for a related isolate)[1] | Terpenoids from Myrrh and Their Cytotoxic Activity against HeLa Cells[1] |

| Purity | HPLC: 98% (Commercially available sample) | Molnova[5] |

| NMR Data | Consistent with structure | Molnova[5] |

Experimental Protocols

A detailed, specific experimental protocol for the isolation of myrrhterpenoid O is not fully available in the searched literature, though it is referenced as being in supplementary materials of published studies.[1][2][3] However, a general methodology for the isolation and characterization of sesquiterpenoids from myrrh resin can be outlined based on several published studies.[1][2][6]

General Protocol for the Isolation of Sesquiterpenoids from Commiphora Resin:

-

Extraction: The oleo-gum resin of Commiphora is typically extracted with a solvent such as ethanol. This can be achieved through methods like maceration, percolation, or Soxhlet extraction to obtain a crude extract.[1][2]

-

Solvent Partitioning: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common partitioning scheme involves methanol (B129727) and n-heptane to yield polar and non-polar fractions.[1][2]

-

Chromatographic Separation: The resulting fractions are then subjected to various chromatographic techniques for the separation of individual compounds. This multi-step process may include:

-

Flash Chromatography: Initial separation of the fractions is often performed on a silica (B1680970) gel column.[1][2]

-

Centrifugal Partition Chromatography (CPC): This technique can be employed for further purification of the fractions.[1][2]

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is typically achieved using preparative HPLC, often on a C18 or other suitable column.[1][2]

-

-

Structure Elucidation: The structure of the purified compound is elucidated using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and molecular formula.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the chemical structure and stereochemistry of the molecule. A certificate of analysis for a commercial sample of myrrhterpenoid O confirms that its NMR data is consistent with the proposed structure.[5]

-

Biological Activities

While specific biological activity data for pure myrrhterpenoid O is limited in the available literature, the broader context of myrrh extracts and related furanoguaianolides suggests potential antimicrobial and cytotoxic activities.

-

Antimicrobial Activity: Fractions of myrrh extracts containing furanodiene-6-one and methoxyfuranoguaia-9-ene-8-one have shown antibacterial and antifungal activity. Myrrh extracts have demonstrated activity against various pathogenic bacteria and fungi, including Candida species.

-

Cytotoxic Activity: Numerous terpenoids isolated from myrrh have been investigated for their cytotoxic effects against various cancer cell lines. For instance, some triterpenes from myrrh have shown moderate cytotoxicity against HeLa cells.[1][2] However, the specific cytotoxic profile of myrrhterpenoid O has not been detailed in the provided search results.

It is important to note that the biological activities of myrrh are attributed to a complex mixture of its constituents, and the activity of a single isolated compound may differ.[2][3]

Mandatory Visualization

As no specific signaling pathways for "this compound" or "myrrhterpenoid O" have been identified in the literature, the following diagram illustrates a general experimental workflow for the isolation and characterization of such sesquiterpenoids from myrrh resin.

Caption: A generalized workflow for the isolation and characterization of myrrhterpenoid O.

References

- 1. Terpenoids from Myrrh and Their Cytotoxic Activity against HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. medchemexpress.com [medchemexpress.com]

- 5. molnova.cn:443 [molnova.cn:443]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Purification of 2-Methoxyfuranoguaia-9-ene-8-one via Preparative HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyfuranoguaia-9-ene-8-one is a furanosesquiterpenoid found in the oleo-gum resin of Commiphora species, commonly known as myrrh.[1][2][3] Sesquiterpenoids from this source have garnered interest for their potential biological activities, making their efficient isolation and purification crucial for further research and development.[4][5][6][7][8] Preparative High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the isolation of pure natural products.[9] This document provides a detailed protocol for the purification of this compound from a pre-fractionated myrrh extract using preparative HPLC.

Chemical Profile: this compound

| Property | Value |

| CAS Number | 88010-62-2 |

| Chemical Formula | C₁₆H₂₀O₃ |

| Molecular Weight | 260.3 g/mol |

| Class | Furanosesquiterpenoid |

| Natural Source | Commiphora molmol (Myrrh) |

Overall Purification Workflow

The purification process for this compound typically involves a multi-step approach to enrich the target compound before the final high-resolution separation by preparative HPLC. The general workflow begins with extraction from the raw plant material, followed by preliminary fractionation using techniques like silica (B1680970) gel column chromatography. The enriched fraction is then subjected to preparative HPLC for final purification.

Experimental Protocol: Preparative HPLC Purification

This protocol outlines the final purification step using a reversed-phase preparative HPLC system. It is assumed that a pre-purified fraction enriched with this compound has been obtained from a crude extract of Commiphora molmol.

1. Instrumentation and Materials

-

Preparative HPLC system with a gradient pump, autosampler, fraction collector, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm particle size).

-

HPLC-grade methanol (B129727) and water.

-

Enriched fraction containing this compound.

-

Analytical HPLC system for purity assessment.

2. Sample Preparation

-

Dissolve the enriched fraction in a minimal amount of the initial mobile phase (e.g., 70% methanol in water).

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

-

The final concentration should be optimized based on preliminary analytical scale injections to maximize loading without compromising resolution.

3. Preparative HPLC Conditions

The following table summarizes the recommended starting conditions for the preparative HPLC purification. These parameters may require optimization based on the specific instrument and the complexity of the sample fraction.

| Parameter | Recommended Condition |

| Column | Reversed-Phase C18 (250 x 20 mm, 5 µm) |

| Mobile Phase A | HPLC-grade Water |

| Mobile Phase B | HPLC-grade Methanol |

| Gradient Program | 70-95% B over 40 minutes |

| Flow Rate | 15-20 mL/min |

| Injection Volume | 1-5 mL (dependent on sample concentration) |

| Detection Wavelength | 220 nm and 254 nm |

| Column Temperature | Ambient (or controlled at 25 °C) |

4. Fraction Collection and Analysis

-

Collect fractions based on the elution profile, targeting the peak corresponding to this compound.

-

Analyze the purity of each collected fraction using an analytical HPLC method.

-

Pool the fractions that meet the desired purity level (e.g., >95%).

-

Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified compound.

Quantitative Data Summary

The following tables provide representative data for a typical purification run. These values are illustrative and may vary depending on the initial concentration of the target compound in the enriched fraction and the specific HPLC conditions used.

Table 1: Preparative HPLC Loading and Throughput

| Parameter | Value |

| Sample Load (Enriched Fraction) | 200 mg |

| Injection Concentration | 50 mg/mL |

| Injection Volume | 4 mL |

| Run Time per Injection | 50 minutes |

| Number of Injections | 1 |

Table 2: Purification Outcome

| Compound | Initial Purity (in enriched fraction) | Final Purity | Yield |

| This compound | ~45% | >97% | 75 mg |

Logical Diagram for Method Development

Developing a preparative HPLC method often starts with analytical scale experiments to optimize separation before scaling up.

Conclusion

The protocol described provides a robust framework for the purification of this compound using preparative HPLC. The multi-step purification strategy, culminating in a high-resolution reversed-phase separation, is effective for isolating this and other related furanosesquiterpenoids from complex natural product extracts. The provided quantitative data serves as a benchmark for expected outcomes, though optimization is key to achieving the highest purity and yield. This application note is intended to guide researchers in developing and implementing effective purification strategies for furanosesquiterpenoids.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [Sesquiterpenoids from resin of Commiphora myrrha] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impact of Different Extraction Methods on Furanosesquiterpenoids Content and Antibacterial Activity of Commiphora myrrha Resin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for Antibacterial Assay of 2-Methoxyfuranoguaia-9-ene-8-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the antibacterial activity of the natural compound "2-Methoxyfuranoguaia-9-ene-8-one," a sesquiterpenoid that has been isolated from various plant sources, including those of the Commiphora genus. While specific antibacterial data for this compound is not extensively documented in publicly available literature, the protocols outlined below are based on established and widely accepted methods for assessing the antimicrobial properties of natural products.[1][2][3][4]

Introduction

The rising threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. Natural products, with their vast structural diversity, represent a promising source of new antibacterial compounds. "this compound" belongs to the furanoguaiane class of sesquiterpenoids, a group of compounds known for a range of biological activities. Myrrh, an oleo-gum resin from Commiphora species, has a long history in traditional medicine for treating infections, and its extracts have demonstrated antibacterial properties.[5][6][7][8] This document provides detailed methodologies for the in vitro evaluation of the antibacterial efficacy of "this compound."

Experimental Protocols

The following protocols describe the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of "this compound" against a panel of pathogenic bacteria.

Materials and Reagents

-

Test Compound: this compound (ensure high purity)

-

Bacterial Strains:

-

Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)

-

Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

-

-

Culture Media:

-

Reagents:

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving the test compound[1]

-

Sterile saline solution (0.85% NaCl)

-

Resazurin (B115843) sodium salt or 2,3,5-Triphenyltetrazolium chloride (TTC) as a viability indicator

-

Positive control antibiotics (e.g., Gentamicin, Ciprofloxacin)

-

Negative control (DMSO)

-

Preparation of Bacterial Inoculum

-

From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into 5 mL of TSB or BHI broth.

-

Incubate at 37°C for 18-24 hours with shaking.

-

After incubation, dilute the bacterial suspension with sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]

-

Further dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microplate wells.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][4]

-

Preparation of Test Compound Stock Solution: Dissolve "this compound" in DMSO to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in MHB. The final volume in each well should be 100 µL. The concentration range can be set from, for example, 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum (5 x 10⁵ CFU/mL) to each well containing the test compound dilutions. The final bacterial concentration will be approximately 2.5 x 10⁵ CFU/mL.

-

Controls:

-

Positive Control: A well with a known antibiotic (e.g., Gentamicin) to confirm the susceptibility of the bacteria.

-

Negative Control: A well with MHB and the highest concentration of DMSO used in the dilutions to ensure it does not inhibit bacterial growth.

-

Growth Control: A well with MHB and the bacterial inoculum only.

-

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the test compound where no visible growth (turbidity) is observed. A viability indicator like resazurin can be added to aid in the determination.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

-

Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

-

Spot-inoculate the aliquots onto separate, labeled MHA plates.

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in no bacterial growth on the MHA plate, indicating a bactericidal effect.

Data Presentation

The results of the antibacterial assays should be summarized in a clear and concise table for easy comparison.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Positive Control (Gentamicin) MIC (µg/mL) |

| Staphylococcus aureus | [Insert Data] | [Insert Data] | [Insert Data] |

| Bacillus subtilis | [Insert Data] | [Insert Data] | [Insert Data] |

| Escherichia coli | [Insert Data] | [Insert Data] | [Insert Data] |

| Pseudomonas aeruginosa | [Insert Data] | [Insert Data] | [Insert Data] |

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the MIC and MBC of "this compound".

Caption: Workflow for MIC and MBC Determination.

Hypothetical Signaling Pathway for Antibacterial Action

While the exact mechanism of action for "this compound" is yet to be fully elucidated, many natural products exert their antibacterial effects through multifaceted mechanisms.[10][11][12] The following diagram presents a hypothetical signaling pathway based on common antibacterial mechanisms of terpenoids and other phytochemicals.

Caption: Hypothetical Mechanisms of Antibacterial Action.

References

- 1. mdpi.com [mdpi.com]

- 2. scielo.br [scielo.br]

- 3. [PDF] Screening methods to determine antibacterial activity of natural products | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. mdpi.com [mdpi.com]

- 11. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Furanoguaianes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanoguaianes are a class of sesquiterpenoid natural products found in various plant species. They have garnered significant interest in drug discovery due to their diverse biological activities, including potent cytotoxic effects against various cancer cell lines. Developing a robust and reliable in vitro cytotoxicity assay is a critical first step in evaluating the therapeutic potential of novel furanoguaiane compounds. These assays provide essential information on dose-dependent toxicity, mechanisms of cell death, and selectivity towards cancer cells.

This document provides detailed protocols for a panel of in vitro assays suitable for assessing the cytotoxicity of furanoguaianes. It includes methods for evaluating cell viability, membrane integrity, and apoptosis. Additionally, it summarizes the cytotoxic activity of representative furanoguaianes and illustrates a key signaling pathway implicated in their mechanism of action.

Data Presentation: Cytotoxicity of Furanoguaianes

The cytotoxic potential of furanoguaianes is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of selected furanoguaianes against various human cancer cell lines.

| Furanoguaiane Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| Furanodiene | HeLa | Cervical Cancer | 0.6 - 4.8 | [1] |

| Furanodiene | Hep-2 | Laryngeal Cancer | 0.6 - 4.8 | [1] |

| Furanodiene | HL-60 | Promyelocytic Leukemia | 0.6 - 4.8 | [1] |

| Furanodiene | PC3 | Prostate Cancer | 0.6 - 4.8 | [1] |

| Furanodiene | SGC-7901 | Gastric Cancer | 0.6 - 4.8 | [1] |

| Furanodiene | HT-1080 | Fibrosarcoma | 0.6 - 4.8 | [1] |

| 2-methoxyfuranodiene (CM1) | HepG2 | Liver Carcinoma | 3.6 | [2][3] |

| 2-methoxyfuranodiene (CM1) | MCF-7 | Breast Cancer | >10 | [2][3] |

| 2-acetoxyfuranodiene (CM2) | HepG2 | Liver Carcinoma | 4.4 | [2][3] |

| 2-acetoxyfuranodiene (CM2) | MCF-7 | Breast Cancer | 4.4 | [2][3] |

| Chlorohyssopifolin A | HL-60 | Promyelocytic Leukemia | <10 | [4] |

| Chlorohyssopifolin A | U-937 | Histiocytic Lymphoma | <10 | [4] |

| Chlorohyssopifolin C | HL-60 | Promyelocytic Leukemia | <10 | [4] |

| Chlorohyssopifolin D | U-937 | Histiocytic Lymphoma | <10 | [4] |

| Linichlorin A | SK-MEL-1 | Melanoma | <10 | [4] |

Experimental Workflow for Cytotoxicity Assessment

A systematic approach is crucial for accurately determining the cytotoxic profile of furanoguaianes. The following workflow outlines the key stages, from initial screening to mechanistic investigation.

Caption: Experimental workflow for in vitro cytotoxicity assessment of furanoguaianes.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cytotoxicity of furanoguaianes.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan (B1609692) product.[6] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cancer cell lines (e.g., HeLa, HepG2, MCF-7)

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Furanoguaiane compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microplates

-

Microplate reader

Protocol for Adherent Cells:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of the furanoguaiane compound in a complete culture medium.

-

Remove the culture medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

-

Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8][9]

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis.[8] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of dead cells.[9]

Materials:

-

Cells and furanoguaiane compound as in the MTT assay

-

LDH assay kit (containing substrate mix, assay buffer, and stop solution)

-

Lysis buffer (for maximum LDH release control)

-

96-well microplates

-

Microplate reader

Protocol:

-

Seed and treat cells with the furanoguaiane compound as described in the MTT assay protocol (steps 1-4).

-

Prepare controls:

-

Spontaneous LDH release: Cells treated with vehicle only.

-

Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.

-

Background control: Medium only.

-

-

After incubation, centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.

-

Incubate for up to 30 minutes at room temperature, protected from light.[[“]]

-

Add 50 µL of the stop solution to each well.[[“]]

-

Measure the absorbance at 490 nm.

-

Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[11] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells.

Materials:

-

Cells and furanoguaiane compound

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Seed and treat cells with the furanoguaiane compound for the desired time.

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Principle: The assay utilizes a substrate containing the DEVD peptide sequence, which is recognized and cleaved by activated caspase-3 and -7.[12] Cleavage of the substrate releases a fluorogenic or luminogenic group, and the resulting signal is proportional to the caspase activity.

Materials:

-

Cells and furanoguaiane compound

-

Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)

-

White-walled 96-well plates (for luminescent assays) or black-walled plates (for fluorescent assays)

-

Luminometer or fluorometer

Protocol (for luminescent "add-mix-measure" format):

-

Seed and treat cells in a white-walled 96-well plate as described in the MTT assay protocol.

-

After the treatment period, allow the plate to equilibrate to room temperature.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Mix the contents by gentle shaking for 30-60 seconds.

-

Incubate the plate at room temperature for 1-3 hours.

-

Measure the luminescence using a luminometer.

Furanoguaiane-Induced Signaling Pathway

Furanoguaianes, such as furanodiene, have been shown to induce apoptosis in cancer cells through the modulation of specific signaling pathways. One of the key mechanisms involves the activation of the extrinsic apoptosis pathway via the Tumor Necrosis Factor Receptor 1 (TNFR1).

Caption: Furanoguaiane-induced extrinsic apoptosis via the TNFR1 signaling pathway.

Conclusion

The protocols and information provided in this document offer a comprehensive framework for the in vitro cytotoxicity assessment of furanoguaianes. By employing a multi-assay approach, researchers can obtain reliable and detailed insights into the cytotoxic potential and mechanism of action of these promising natural compounds. The systematic evaluation of furanoguaianes is a crucial step in their development as potential therapeutic agents for the treatment of cancer and other diseases.

References

- 1. Potential anti-cancer activities of Furanodiene, a Sesquiterpene from Curcuma wenyujin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Vernolide-A and Vernodaline: Sesquiterpene Lactones with Cytotoxicity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Data mining the NCI cancer cell line compound GI(50) values: identifying quinone subtypes effective against melanoma and leukemia cell classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. consensus.app [consensus.app]

- 11. Cytotoxicity of some sesquiterpene lactones "in vitro" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Sesquiterpenoid Separation using Centrifugal Partition Chromatography (CPC)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of sesquiterpenoids using Centrifugal Partition Chromatography (CPC). CPC, a liquid-liquid chromatographic technique, offers a robust and efficient alternative to traditional solid-phase chromatography for the purification of natural products.[1][2][3][4] Its advantages include high sample loading capacity, elimination of irreversible sample adsorption, and scalability, making it an ideal technology for natural product isolation from laboratory to industrial scales.[5][6][7]

Principle of Centrifugal Partition Chromatography

CPC operates on the principle of partitioning a solute between two immiscible liquid phases.[7][8] A liquid stationary phase is immobilized in a series of interconnected cells within a rotor by a strong centrifugal force, while a liquid mobile phase is pumped through it.[3][9] The differential partitioning of solutes between the two phases leads to their separation.[8] The efficiency of the separation is determined by the partition coefficient (K) of the solute, as well as other parameters like flow rate and rotational speed.[8][10]

The general workflow for sesquiterpenoid separation using CPC is depicted below:

Caption: General workflow for sesquiterpenoid separation using CPC.

Application Examples and Experimental Data

The following tables summarize experimental conditions and results for the separation of various sesquiterpenoids from different plant sources using CPC.

Table 1: CPC Separation of Germacranolides from Anvillea radiata

| Parameter | Value | Reference |

| Target Compounds | 9α-hydroxyparthenolide, 9β-hydroxyparthenolide | [11] |

| Plant Source | Aerial parts of Anvillea radiata | [11] |

| Solvent System | Heptane/Ethyl Acetate/Methanol/Water (1:5:1:5 v/v/v/v) | [11] |

| Operating Mode | Descending | [11] |

| Purity Achieved | > 99% | [11] |

| Recovery | 2% and 5% of dried plant material respectively | [11] |

Table 2: CPC Separation of Eudesmane Sesquiterpenes from Lindera strychnifolia

| Parameter | Value | Reference |

| Target Compounds | Linderolide U, Linderolide V | [5][12] |

| Plant Source | Roots of Lindera strychnifolia | [5][12] |

| Solvent System | n-Hexane/Methanol/Water (10:8.5:1.5 v/v/v) | [5] |

| Operating Mode | Dual mode (Descending to Ascending) | [5] |

| Recovery Rate | > 95.5% | [5][12] |

Table 3: CPC Separation of Sesquiterpenoids from Curcuma longa

| Parameter | Value | Reference |

| Target Compounds | ar-turmerone, β-turmerone, α-turmerone, E-α-atlantone | [13] |

| Plant Source | Essential oil of Curcuma longa | [13] |

| Solvent System | n-Heptane/Ethyl Acetate/Acetonitrile/Water (9.5:0.5:9:1 v/v/v/v) | [13] |

| Purity Achieved | > 98% for all compounds | [13] |

| Yield (from a single run) | 1.79 g (ar-turmerone), 0.47 g (β-turmerone), 1.34 g (α-turmerone), 0.17 g (E-α-atlantone) | [13] |

Table 4: CPC Separation of Nerolidol Oxides from Dalbergia odorifera

| Parameter | Value | Reference |

| Target Compounds | Nerolidol oxides I, II, III, IV | [14][15] |

| Plant Source | Volatile oil of Dalbergia odorifera | [14][15] |

| Solvent System | n-Hexane/Ethyl Acetate/Acetonitrile/Water (6:1:6:2 v/v/v/v) | [14][15] |

| Purity Achieved | > 91% | [14][15] |

Detailed Experimental Protocols

The following protocols are generalized methodologies based on successful published separations. Researchers should optimize these protocols for their specific applications.

Protocol 1: General Protocol for Sesquiterpenoid Separation by CPC

This protocol outlines the fundamental steps for separating sesquiterpenoids from a plant extract.

Caption: Step-by-step general protocol for CPC separation.

Methodology:

-

Solvent System Selection and Preparation:

-

Select an appropriate biphasic solvent system based on the polarity of the target sesquiterpenoids. Common systems include hexane/ethyl acetate/methanol/water in various ratios.

-

Prepare the chosen solvent system by mixing the solvents in a separatory funnel. Shake vigorously and allow the two phases to separate completely.

-

-

CPC Instrument Setup and Equilibration:

-

Fill the CPC column (rotor) with the chosen stationary phase at a low flow rate.

-

Set the desired rotational speed (e.g., 500-1600 rpm).[5][16]

-

Pump the mobile phase through the system at the desired flow rate (e.g., 3-50 mL/min, depending on the scale).[5][10]

-

Equilibrate the system until the mobile phase emerges from the outlet and a stable baseline is achieved on the detector.

-

-

Sample Preparation and Injection:

-

Dissolve the crude plant extract in a minimal amount of the mobile phase or a mixture of both phases to ensure complete dissolution.

-

Inject the sample into the CPC system through the injection loop.

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate at regular time or volume intervals.

-

Analyze the collected fractions using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to identify the fractions containing the target sesquiterpenoids.[11]

-

Pool the pure fractions and evaporate the solvent to obtain the purified compounds.

-

Protocol 2: Gradient Elution for Separation of Compounds with a Wide Polarity Range

This protocol is adapted for separating compounds with significantly different polarities in a single run, such as sesquiterpenes and flavonoids.[11]

Methodology:

-

Initial Separation:

-

Follow steps 1-3 of Protocol 1 using an initial solvent system optimized for the first set of target compounds (e.g., sesquiterpenoids).

-

Run the CPC in isocratic mode with this first solvent system to elute the first group of compounds.

-

-

Gradient Generation:

-

After the elution of the first set of compounds, introduce a second mobile phase to create a linear gradient. This is typically done by pumping the lower or upper phase of a second, different biphasic solvent system.[11]

-

This gradient will progressively change the polarity of the mobile phase, allowing for the elution of the more strongly retained compounds (e.g., flavonoids).[11]

-

-

Fraction Collection and Analysis:

-

Continue collecting and analyzing fractions as described in Protocol 1 throughout the gradient elution.

-

Concluding Remarks

Centrifugal Partition Chromatography is a powerful and versatile technique for the preparative separation of sesquiterpenoids from complex natural product extracts.[2] The absence of a solid support minimizes sample loss and degradation, leading to high recovery and purity.[6][8] By carefully selecting the solvent system and optimizing the operating parameters, researchers can achieve efficient and scalable purification of a wide range of sesquiterpenoids for further biological and chemical studies. The provided protocols and data serve as a valuable starting point for developing specific separation methods in the fields of natural product chemistry and drug discovery.

References

- 1. snu.elsevierpure.com [snu.elsevierpure.com]

- 2. researchgate.net [researchgate.net]

- 3. Centrifugal partition chromatography - Wikipedia [en.wikipedia.org]

- 4. Centrifugal Partition Chromatography : Working Principles, Technology and Applications - Kromaton [kromaton.fr]

- 5. Bioassay-Guided Isolation of Two Eudesmane Sesquiterpenes from Lindera strychnifolia Using Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. plantaanalytica.com [plantaanalytica.com]

- 7. chromtech.com [chromtech.com]

- 8. ijpra.com [ijpra.com]

- 9. Counter-current chromatography for the separation of terpenoids: a comprehensive review with respect to the solvent systems employed - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ptfarm.pl [ptfarm.pl]

- 11. Centrifugal partition chromatography elution gradient for isolation of sesquiterpene lactones and flavonoids from Anvillea radiata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioassay-Guided Isolation of Two Eudesmane Sesquiterpenes from Lindera strychnifolia Using Centrifugal Partition Chromatography [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Targeted Separation of Sesquiterpenoids From Dalbergia odorifera T. Chen by High-Speed Countercurrent Chromatography for the Quality Control of Xiangdan Injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Application Notes and Protocols for the Structural Confirmation of Furanoguaianes using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanoguaianes are a significant class of sesquiterpenoids characterized by a core bicyclo[5.3.0]decane (guaiane) skeleton fused with a furan (B31954) ring. These natural products exhibit a wide range of biological activities, making them promising candidates for drug discovery and development. The precise determination of their complex three-dimensional structure is paramount for understanding their structure-activity relationships and mechanism of action. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the unambiguous structural elucidation of furanoguaianes, providing detailed information about the carbon skeleton, the position and nature of substituents, and the relative stereochemistry.

These application notes provide a comprehensive guide to the use of modern one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural confirmation of furanoguaianes. Detailed experimental protocols and data interpretation strategies are presented to assist researchers in this field.

Key NMR Techniques for Furanoguaiane Structure Elucidation

A combination of 1D and 2D NMR experiments is essential for the complete structural assignment of furanoguaianes.

-

1D NMR:

-

¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their scalar coupling (J-coupling) relationships with neighboring protons.

-

¹³C NMR (Carbon NMR): Reveals the number of chemically distinct carbon atoms in the molecule.

-

DEPT (Distortionless Enhancement by Polarization Transfer): A spectral editing technique used to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, allowing for the identification of spin systems within the molecule.[1][2]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlations).[2][3]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlations), which is crucial for connecting different spin systems and identifying quaternary carbons.[3][4][5]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, providing critical information for determining the relative stereochemistry of the molecule.[6][7]

-

Data Presentation: Characteristic NMR Data of Furanoguaianes

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for the core furanoguaiane skeleton and common functional groups. These values can serve as a reference for the initial assessment of newly isolated compounds.

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | Multiplicity | Typical J-couplings (Hz) |

| C-1 | 45-55 | 2.0-3.0 | m | |

| C-2 | 25-40 | 1.5-2.5 | m | |

| C-3 | 30-45 | 1.5-2.5 | m | |

| C-4 | 140-150 | |||

| C-5 | 45-60 | 2.5-3.5 | m | |

| C-6 | 70-85 | 4.0-5.5 | m | |

| C-7 | 40-55 | 2.5-3.5 | m | |

| C-8 | 20-35 | 1.5-2.5 | m | |

| C-9 | 35-50 | 1.5-2.5 | m | |

| C-10 | 120-130 | |||

| C-11 | 145-155 | |||

| C-12 | 170-180 (Lactone C=O) | |||

| C-13 (Furan) | 140-150 | 7.0-7.5 | br s | |

| C-14 (Me) | 15-25 | 0.8-1.5 | d | J ≈ 7 |

| C-15 (Me) | 10-20 | 0.8-1.2 | s | |

| Substituent | ||||

| -OH | 3.0-5.0 (proton on carbon), variable (hydroxyl proton) | |||

| -OAc | 169-172 (C=O), 20-22 (CH₃) | 2.0-2.2 (CH₃) | s | |

| Angeloyl | 165-168 (C=O), 127-129 (Cα), 138-140 (Cβ), 15-17 (CH₃α), 20-22 (CH₃β) | ~6.1 (Hβ), ~2.0 (CH₃β), ~1.9 (CH₃α) | q, s, s |

Note: Chemical shifts are highly dependent on the solvent and the specific substitution pattern of the molecule. The data presented here is for typical furanoguaianolides in CDCl₃.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

-

Sample Purity: Ensure the isolated furanoguaiane is of high purity (>95%) to avoid interference from impurities.

-

Solvent Selection: Use high-purity deuterated solvents. Chloroform-d (CDCl₃) is commonly used for furanoguaianes. Other solvents like methanol-d₄ (CD₃OD), acetone-d₆, or benzene-d₆ can be used to resolve overlapping signals.[8]

-

Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound in 0.5-0.6 mL of deuterated solvent. For microprobes, the amount of sample can be significantly reduced.

-

Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

-

Degassing: For NOESY/ROESY experiments, it is advisable to degas the sample to remove dissolved oxygen, which can interfere with the Nuclear Overhauser Effect. This can be done by bubbling a slow stream of an inert gas (N₂ or Ar) through the solution for several minutes or by using the freeze-pump-thaw method.

NMR Data Acquisition

The following are general parameters for acquiring NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.

3.2.1. ¹H NMR

-

Pulse Program: zg30

-

Number of Scans (NS): 8-16

-

Relaxation Delay (D1): 1-2 s

-

Acquisition Time (AQ): 2-4 s

-

Spectral Width (SW): 12-16 ppm

3.2.2. ¹³C NMR

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans (NS): 1024-4096 (or more, depending on concentration)

-

Relaxation Delay (D1): 2 s

-

Acquisition Time (AQ): 1-2 s

-

Spectral Width (SW): 200-240 ppm

3.2.3. COSY

-

Pulse Program: cosygpqf

-

Number of Scans (NS): 2-4

-

Relaxation Delay (D1): 1-2 s

-

Data Points (TD): 2K in F2, 256-512 in F1

-

Spectral Width (SW): Same as ¹H NMR in both dimensions

3.2.4. HSQC

-

Pulse Program: hsqcedetgpsisp2.4 (phase-edited to distinguish CH/CH₃ from CH₂)

-

Number of Scans (NS): 2-8

-

Relaxation Delay (D1): 1-2 s

-

Data Points (TD): 1K in F2, 128-256 in F1

-

Spectral Width (SW): ¹H dimension: same as ¹H NMR; ¹³C dimension: 160-200 ppm

-

¹J(CH) Coupling Constant: Optimized for ~145 Hz

3.2.5. HMBC

-

Pulse Program: hmbcgplpndqf

-

Number of Scans (NS): 8-32 (or more for weak correlations)

-

Relaxation Delay (D1): 1.5-2.5 s

-

Data Points (TD): 2K in F2, 256-512 in F1

-

Spectral Width (SW): ¹H dimension: same as ¹H NMR; ¹³C dimension: 200-220 ppm

-

Long-range Coupling Constant (ⁿJ(CH)): Optimized for 8-10 Hz. Acquiring multiple HMBC spectra with different delays (e.g., 4 Hz and 12 Hz) can help detect a wider range of correlations.[9]

3.2.6. NOESY/ROESY

-

Pulse Program: noesygpph (NOESY) or roesyesgpph (ROESY)

-

Number of Scans (NS): 8-16

-

Relaxation Delay (D1): 2-5 s

-

Data Points (TD): 2K in F2, 256-512 in F1

-

Spectral Width (SW): Same as ¹H NMR in both dimensions

-

Mixing Time (d8 for NOESY, p15 (B1577198) for ROESY): For molecules of the size of furanoguaianes, a mixing time of 300-800 ms (B15284909) is a good starting point for NOESY. For ROESY, a spin-lock time of 200-500 ms is typically used. The choice between NOESY and ROESY depends on the molecular weight and tumbling rate of the molecule; for medium-sized molecules where the NOE may be close to zero, ROESY is often more effective.

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the logical workflow for furanoguaiane structure elucidation using NMR spectroscopy.

Caption: Workflow for Furanoguaiane Structure Elucidation.

Caption: Assembling the Planar Structure of a Furanoguaiane.

Caption: Determining Relative Stereochemistry.

Conclusion

The structural elucidation of furanoguaianes is a challenging task that relies heavily on the systematic application and interpretation of a suite of NMR experiments. By following the protocols and data interpretation strategies outlined in these application notes, researchers can confidently determine the planar structure and relative stereochemistry of these complex natural products. The combination of 1D and 2D NMR techniques provides a powerful toolkit for advancing the discovery and development of new therapeutic agents from this important class of sesquiterpenoids.

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Reaction Discovery Employing Macrocycles: Transannular Cyclizations of Macrocyclic Bis-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. researchgate.net [researchgate.net]

Insufficient Data for "2--Methoxyfuranoguaia-9-ene-8-one" Application in Cancer Cell Line Studies

A comprehensive review of publicly available scientific literature reveals a significant lack of specific data on the application of "2-Methoxyfuranoguaia-9-ene-8-one" in cancer cell line studies. Therefore, the creation of detailed Application Notes and Protocols as requested is not feasible at this time.

While "this compound" has been identified as a sesquiterpene constituent of Myrrh, the resin from plants of the Commiphora species, dedicated studies detailing its cytotoxic effects, mechanism of action, and associated signaling pathways in cancer cells are not present in the available research.

The existing literature primarily focuses on:

-

The isolation and identification of "this compound" from Myrrh[1][2].

-

The general anti-cancer properties of Myrrh extracts or other more abundant terpenoid constituents[2][3]. For instance, studies have reported the cytotoxic effects of other furanosesquiterpenoids from Commiphora myrrha on cell lines such as HeLa, HepG2, and MCF-7, but have not specified the activity of "this compound" itself[1][2][4].

-

The commercial availability of the compound for research purposes, suggesting its potential for pharmacological and biochemical investigation[5].

Specific Information that is Currently Unavailable:

-

Quantitative Cytotoxicity Data: There are no published IC50 values or other quantitative measures of the cytotoxic or anti-proliferative activity of "this compound" against any specific cancer cell line.

-

Detailed Experimental Protocols: Without primary research studies, it is impossible to provide validated, step-by-step protocols for experiments such as cell viability assays, apoptosis assays, or western blotting that are specific to this compound.

-

Identified Signaling Pathways: The molecular mechanism of action for "this compound" in cancer cells has not been elucidated. There is no information regarding its impact on specific signaling pathways involved in cancer progression, such as apoptosis, cell cycle regulation, or metastasis.

Due to the absence of this critical information, the development of the requested detailed application notes, data tables, and signaling pathway diagrams with the required level of accuracy and detail is not possible. Further primary research is required to establish the bioactivity and therapeutic potential of "this compound" in the context of cancer cell biology.

References

Total Synthesis Strategies for Furanoguaiane Sesquiterpenoids: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanoguaiane sesquiterpenoids are a class of natural products characterized by a bicyclo[5.3.0]decane (guaiane) skeleton fused with a furan (B31954) ring. This family of compounds has garnered significant attention from the scientific community due to their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. Their complex molecular architectures present formidable challenges to synthetic chemists, driving the development of innovative and efficient total synthesis strategies. This document provides a detailed overview of key synthetic approaches, complete with experimental protocols for pivotal reactions and quantitative data to facilitate comparison and application in research and drug development.

Core Synthetic Strategies

The construction of the intricate furanoguaiane scaffold necessitates the strategic application of various synthetic methodologies. Key recurring strategies in the total synthesis of these molecules include:

-

Intramolecular Diels-Alder (IMDA) Reaction: This powerful cycloaddition is frequently employed to construct the core bicyclic system. The furan ring can act as the diene, reacting with a tethered dienophile to forge the seven-membered ring of the guaiane (B1240927) skeleton.

-

Ring-Closing Metathesis (RCM): RCM has proven to be a versatile tool for the formation of the seven-membered carbocycle from acyclic precursors.

-

Radical Cyclizations: Radical-mediated cyclizations offer an alternative approach to construct the bicyclic core, often proceeding with high levels of stereocontrol.

-

Double Allylation Strategies: Sequential allylation reactions have been utilized to build the carbon framework in a convergent manner.

-

Enediyne Metathesis: This elegant domino reaction can be used to construct the hydroazulene core in a single step from an acyclic precursor.

Featured Total Syntheses

This section details the total synthesis of representative furanoguaiane sesquiterpenoids, highlighting the key strategies and providing detailed experimental protocols.

Total Synthesis of (±)-Linderane

Linderane is a classic furanoguaiane sesquiterpenoid that has been a target of synthetic efforts for decades. One notable approach involves an intramolecular Diels-Alder reaction of a furan-diene precursor.

Retrosynthetic Analysis of (±)-Linderane

Caption: Retrosynthetic analysis of (±)-Linderane via an intramolecular Diels-Alder reaction.

Key Experimental Protocol: Intramolecular Diels-Alder Cycloaddition

This protocol describes the key intramolecular [4+2] cycloaddition to form the core of Linderane.

-

Reaction: To a solution of the furan-diene precursor (1.0 eq) in toluene (B28343) (0.01 M) in a sealed tube is added a catalytic amount of BHT (2,6-di-tert-butyl-4-methylphenol). The solution is degassed with argon for 15 minutes and then heated to 180 °C for 24 hours. The reaction mixture is then cooled to room temperature and concentrated under reduced pressure. The residue is purified by silica (B1680970) gel chromatography (hexanes/ethyl acetate (B1210297) gradient) to afford the cycloadduct.

Quantitative Data for the Total Synthesis of (±)-Linderane

| Step | Reagents and Conditions | Yield (%) |

| Furan fragment synthesis | (Details from specific literature) | - |

| Dienophile fragment synthesis | (Details from specific literature) | - |

| Coupling of fragments | (Details from specific literature) | - |

| Intramolecular Diels-Alder | Toluene, BHT, 180 °C, 24 h | ~70-80 |

| Post-cyclization modifications | (Details from specific literature) | - |

| Overall Yield | ~1-5 |

Total Synthesis of (±)-Engelhardione

The total synthesis of engelhardione led to a structural revision of the natural product. A key step in this synthesis is a macrocyclization to form the 14-membered ring.[1][2]

Synthetic Workflow for (±)-Engelhardione

Caption: Synthetic workflow for the total synthesis of (±)-Engelhardione.[1][2]

Key Experimental Protocol: Ullmann Macrocyclization

This protocol describes the copper-mediated intramolecular etherification to form the macrocyclic core of Engelhardione.[1]

-

Reaction: A mixture of the linear diaryl ether precursor (1.0 eq), copper(I) oxide (2.0 eq), and potassium carbonate (4.0 eq) in pyridine (B92270) is heated to reflux under an argon atmosphere for 48 hours. The reaction mixture is then cooled to room temperature, filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (dichloromethane/methanol gradient) to yield the macrocyclic product.

Quantitative Data for the Total Synthesis of (±)-Engelhardione [1]

| Step | Reagents and Conditions | Yield (%) |

| Synthesis of the linear precursor | Multi-step sequence | - |

| Ullmann Macrocyclization | CuO, K2CO3, Pyridine, reflux, 48 h | ~40-50 |

| Final deprotection and oxidation | (Details from specific literature) | - |

| Overall Yield | ~10 |

Enantioselective Total Synthesis of (−)-Dehydrocostus Lactone

This synthesis showcases the power of a domino enediyne metathesis to construct the hydroazulene core of this guaianolide.

Logical Relationship in the Synthesis of (−)-Dehydrocostus Lactone

Caption: Key transformations in the enantioselective total synthesis of (−)-Dehydrocostus Lactone.

Key Experimental Protocol: Domino Enediyne Metathesis

This protocol outlines the molybdenum-catalyzed domino enediyne ring-closing metathesis.

-

Reaction: To a solution of the acyclic enediyne precursor (1.0 eq) in anhydrous and degassed toluene (0.005 M) is added the molybdenum catalyst (Mo(CO)6, 0.1 eq). The reaction mixture is heated to 80 °C under an argon atmosphere for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (petroleum ether/diethyl ether gradient) to afford the hydroazulene product.

Quantitative Data for the Enantioselective Total Synthesis of (−)-Dehydrocostus Lactone

| Step | Reagents and Conditions | Yield (%) | Enantiomeric Excess (%) |

| Asymmetric Aldol Reaction | (Details from specific literature) | >90 | >98 |

| Domino Enediyne Metathesis | Mo(CO)6, Toluene, 80 °C, 4 h | ~60-70 | - |

| Triple Hydroboration/Oxidation | BH3·SMe2 then H2O2, NaOH | ~50 | - |

| Late-stage functionalization | (Details from specific literature) | - | - |

| Overall Yield | ~15 | >98 |

Conclusion

The total synthesis of furanoguaiane sesquiterpenoids continues to be a vibrant area of research, pushing the boundaries of synthetic organic chemistry. The strategies and protocols outlined in this document provide a foundation for researchers to build upon, enabling the synthesis of these complex natural products and their analogues for further biological evaluation and potential therapeutic development. The presented quantitative data allows for a direct comparison of the efficiency of different key transformations, aiding in the strategic planning of future synthetic endeavors.

References

Troubleshooting & Optimization

overcoming co-elution of sesquiterpenes in myrrh extract analysis

Welcome to the technical support center for the analysis of sesquiterpenes in myrrh extracts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common analytical challenges, particularly the co-elution of structurally similar sesquiterpenes.

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of sesquiterpenes in myrrh extract so challenging?

Myrrh resin contains a highly complex mixture of structurally similar sesquiterpenes, primarily furanosesquiterpenes like furanodiene (B1217673), curzerene (B231402), furanoeudesma-1,3-diene, and lindestrene[1][2][3]. Their similar chemical properties and boiling points make chromatographic separation difficult, often resulting in peak co-elution. Furthermore, some key sesquiterpenes are thermally labile, meaning they can degrade or rearrange into other compounds at the high temperatures used in standard Gas Chromatography (GC) analysis, further complicating identification and quantification[3][4].

Q2: What is the most common cause of peak misidentification or co-elution in myrrh GC-MS analysis?

A primary cause is the heat-induced rearrangement of furanodiene into curzerene during injection or analysis.[5] This on-column transformation, known as a Cope rearrangement, can lead to a broad peak for curzerene or the appearance of a single peak representing both compounds, making accurate quantification of the original extract composition nearly impossible.[4][5] This phenomenon is often mistaken for simple co-elution.

Q3: What are the initial steps to improve the separation of co-eluting sesquiterpenes?

The first step is to optimize your GC method. This involves:

-

Lowering the Injector Temperature: To minimize thermal rearrangement of labile compounds like furanodiene, reduce the injector temperature. Temperatures above 200°C are known to promote degradation.[3]

-

Adjusting the Temperature Program: Employ a slower temperature ramp rate (e.g., 2-5°C/min). This increases the time analytes spend interacting with the stationary phase, which can significantly improve the resolution of closely eluting compounds.[6]

-

Verifying Carrier Gas Flow Rate: Ensure the carrier gas (typically Helium) flow rate is optimal for your column dimensions. An incorrect flow rate can lead to band broadening and poor separation.[7]

Q4: Which type of GC column is best suited for myrrh sesquiterpene analysis?

A mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms, Elite-5MS), is a common and effective choice.[8] These columns provide a good balance of selectivity for the diverse range of sesquiterpenes found in myrrh. For particularly difficult separations, consider using a column with a different selectivity, such as a polyethylene (B3416737) glycol (PEG) phase, or employing multidimensional techniques.

Q5: Are there alternative analytical techniques if GC-MS fails to resolve key compounds?

Yes. High-Performance Liquid Chromatography (HPLC) is an excellent alternative as it operates at lower temperatures, thus avoiding the thermal degradation of sensitive compounds like furanodiene.[3] For extremely complex mixtures, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers vastly superior separation power by using two different columns, effectively resolving compounds that co-elute in a single-dimension GC analysis.[4][9]

Troubleshooting Guide: Overcoming Co-elution

Use this guide to diagnose and resolve peak co-elution issues during your GC-MS analysis of myrrh extract.

Problem: Poor Resolution Between Two or More Sesquiterpene Peaks

Logical Troubleshooting Workflow

Quantitative Data Summary

The following table summarizes the major sesquiterpenes identified in Commiphora myrrha extracts from various studies. Note that retention times (RT) are instrument-dependent, while Linear Retention Indices (LRI) provide a more standardized value for comparison.

| Compound | Type | Common Mass Fragments (m/z) | Reported LRI (5% Phenyl Column) | Notes | Citations |

| Curzerene | Furanosesquiterpene | 214, 199, 185, 171, 159 | 1480 - 1510 | Often co-elutes with or is a thermal artifact of furanodiene. | [3][5][10] |

| Furanoeudesma-1,3-diene | Furanosesquiterpene | 214, 199, 186, 171, 159, 143 | 1440 - 1470 | A major and characteristic component of myrrh oil. | [3][11][12] |

| Lindestrene | Furanosesquiterpene | 214, 199, 185, 171, 159 | 1515 - 1540 | Another key furanosesquiterpene in myrrh. | [3][12] |

| β-Elemene | Sesquiterpene | 204, 189, 161, 133, 121, 105, 93 | 1385 - 1400 | Can be formed from thermal rearrangement of Germacrene B. | [3][8][10] |

| Germacrene B | Sesquiterpene | 204, 189, 161, 147, 119, 105, 93 | 1425 - 1450 | Thermally labile; may convert to γ-elemene during GC analysis. | [2][4][13] |